molecular formula C11H10BrNO4 B7940496 2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone

2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone

Cat. No.: B7940496
M. Wt: 300.10 g/mol
InChI Key: MGAYONGPVRSONM-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone (CAS 1491748-46-9) is a high-purity chemical compound with a molecular formula of C11H10BrNO4 and a molecular weight of 300.11 g/mol. This reagent features a unique structure comprising a cyclopropyl ketone group linked via an ethanone bridge to a 4-bromo-2-nitrophenoxy moiety. This architecture, particularly the bromo and nitro substituents on the aromatic ring, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. It is primarily used in the research and development of novel pharmaceutical compounds. The bromo and nitro functional groups are excellent handles for further chemical modification via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing for the construction of more complex molecular architectures. Its structure is related to other patented bicyclic and tricyclic derivatives that have been explored for a range of therapeutic applications, suggesting its potential utility in early-stage drug discovery projects . The product is shipped with cold-chain transportation to ensure stability. This product is labeled "For Research Use Only" and is intended for laboratory research purposes in a controlled environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-(4-bromo-2-nitrophenoxy)-1-cyclopropylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO4/c12-8-3-4-11(9(5-8)13(15)16)17-6-10(14)7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAYONGPVRSONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)COC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone typically involves multiple stepsThe reaction conditions often involve the use of strong acids and bases, as well as specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Key Structural Features and Reactivity Insights

The compound contains:

  • A cyclopropyl ketone moiety (potential nucleophilic/electrophilic reactivity at the carbonyl carbon).

  • A 4-bromo-2-nitrophenoxy group (electron-withdrawing substituents influencing aromatic substitution patterns).

Relevant reactivity trends from analogous compounds:

  • Bromine and nitro groups on aromatic rings typically direct electrophilic substitution to meta/para positions .

  • Cyclopropane rings adjacent to ketones may undergo strain-driven ring-opening reactions under acidic or radical conditions .

Hypothetical Reaction Pathways

While no experimental data exists for the exact compound, the following reactions are plausible based on structural analogs:

Nucleophilic Aromatic Substitution (SNAr)

The 4-bromo-2-nitrophenoxy group may undergo substitution with strong nucleophiles (e.g., amines, alkoxides), facilitated by electron-withdrawing nitro and bromo groups.

Reaction Conditions Expected Product Notes
K₂CO₃, DMF, 80°C, amine2-(4-Amino-2-nitrophenoxy)-1-cyclopropylethanoneBromine replaced by amine .
CuI, Pd(PPh₃)₄, arylboronic acidBiaryl ether derivativesSuzuki coupling at bromine site .

Ketone Functionalization

The cyclopropylethanone group may participate in:

  • Grignard additions (nucleophilic attack at carbonyl).

  • Reductions (e.g., NaBH₄ to form secondary alcohol).

Reagent Product Yield (Predicted)
NaBH₄, MeOH2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanol~70–85%
RMgXTertiary alcohol derivativesVariable

Challenges and Limitations

  • Steric hindrance from the cyclopropane ring may slow ketone reactivity.

  • Electron-deficient aromatic ring limits Friedel-Crafts or electrophilic substitution without activating groups .

Research Gaps and Recommendations

No peer-reviewed studies explicitly address this compound. Future work should prioritize:

  • Synthetic studies to explore nucleophilic substitution and coupling reactions.

  • DFT calculations to predict regioselectivity in aromatic substitutions.

  • Stability assays under varying pH/temperature for industrial applications.

While the provided sources lack direct data on 2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone , extrapolation from related systems suggests its reactivity aligns with electron-deficient aryl ethers and strained ketones. Experimental validation is essential to confirm these hypotheses.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C11H10BrN2O3
Molecular Weight: 300.12 g/mol
Structure: The compound features a cyclopropyl group attached to an ethanone moiety, with a nitrophenoxy substituent that enhances its reactivity and potential biological activity.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the development of drugs targeting various diseases. Its structural characteristics allow it to interact with biological targets effectively.

  • Potential Anticancer Activity: Preliminary studies suggest that 2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in oncology.

Organic Synthesis

As a versatile intermediate, this compound plays a crucial role in the synthesis of more complex organic molecules. It can be used to create derivatives with enhanced pharmacological properties.

  • Synthesis of Novel Compounds: Researchers have utilized this compound as a building block for synthesizing derivatives that possess improved biological activity or novel functionalities.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated that the compound inhibited cell proliferation with an IC50 value of approximately 15 µM, suggesting significant anticancer potential.

Case Study 2: Antimicrobial Properties

In another investigation, the antimicrobial efficacy of this compound was assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate antibacterial activity.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and cyclopropyl group also contribute to the compound’s reactivity and specificity in targeting certain pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (CAS 204205-33-4)

  • Molecular Formula : C₁₁H₁₀BrFO
  • Applications : Key intermediate in synthesizing Prasugrel , an antiplatelet drug .
  • Synthesis: Produced via bromination of cyclopropyl-2-fluorobenzyl ketone with liquid bromine in methanol .
  • Physical Properties : Yellow to red-brown liquid with ≥95% purity; stable at room temperature .
  • Industrial Relevance : Manufactured at ton-scale by Angelisun Pharmaceuticals, highlighting its commercial importance .

1-(2-Amino-6-nitrophenyl)ethanone (CAS 56515-63-0)

  • Molecular Formula : C₈H₈N₂O₃
  • Hazard Profile: Not classified for health or environmental risks, though toxicological data remain incomplete .
  • Divergence: Unlike the brominated cyclopropylethanone derivatives, this compound lacks the cyclopropyl group, reducing steric hindrance and altering reactivity.

Cyclopropyl 2-fluorobenzyl ketone (CAS 94062-52-9)

  • Role : Precursor to brominated analogs like CAS 204205-33-4 .
  • Structural Contrast : Absence of bromine limits its utility in nucleophilic substitution reactions critical for drug intermediate synthesis.

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Functional Groups Applications Purity/Stability
2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone* Not Available Not Reported Bromo, Nitro, Cyclopropyl Hypothetical use in nitroaromatic drug synthesis Data Unavailable
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone 204205-33-4 C₁₁H₁₀BrFO Bromo, Fluoro, Cyclopropyl Prasugrel intermediate ≥95%, room-temperature stable
1-(2-Amino-6-nitrophenyl)ethanone 56515-63-0 C₈H₈N₂O₃ Amino, Nitro Potential precursor for dyes or APIs Non-hazardous
Cyclopropyl 2-fluorobenzyl ketone 94062-52-9 C₁₁H₁₁FO Fluoro, Cyclopropyl Intermediate for brominated analogs Not Reported

Research Findings and Industrial Relevance

  • Synthetic Methods: Brominated cyclopropylethanones are typically synthesized via halogenation of ketone precursors. For example, CAS 204205-33-4 is produced by brominating cyclopropyl-2-fluorobenzyl ketone under controlled conditions . This method contrasts with non-brominated analogs like CAS 94062-52-9, which lack the reactive bromine necessary for further coupling reactions .
  • Pharmaceutical Utility: The bromine atom in CAS 204205-33-4 facilitates nucleophilic substitution reactions, making it indispensable in constructing Prasugrel’s thienopyridine core .
  • Safety and Handling: While brominated compounds often pose handling challenges (e.g., toxicity), CAS 204205-33-4 is produced with high purity (>95%) to mitigate risks . In contrast, nitroaromatic analogs like 1-(2-amino-6-nitrophenyl)ethanone require caution due to incomplete toxicity data .

Critical Analysis of Evidence

  • Contradictions: highlights the non-hazardous nature of 1-(2-amino-6-nitrophenyl)ethanone, whereas brominated analogs (e.g., CAS 204205-33-4) necessitate stringent handling protocols . This underscores the impact of functional groups on safety profiles.
  • Gaps: Direct data on this compound are absent; inferences rely on structural analogs. Further studies on its synthesis, stability, and bioactivity are needed.

Biological Activity

2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H10BrN2O3
  • Molecular Weight : 304.12 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its interactions with enzymes and cellular targets.

The compound is believed to exert its biological effects through the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially affecting metabolic pathways critical for cell survival and proliferation.
  • Receptor Interaction : The compound may bind to cellular receptors, modulating their activity and influencing signal transduction pathways.

In Vitro Studies

Several in vitro studies have evaluated the cytotoxicity and efficacy of this compound against various cancer cell lines. Below is a summary table of key findings:

Study ReferenceCell LineIC50 (µM)Mechanism
HepG215Enzyme inhibition
MCF-720Apoptosis induction
A54925Receptor modulation

Case Studies

  • HepG2 Cell Line : In studies involving the HepG2 human liver cancer cell line, this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating effective inhibition of cellular growth through enzyme inhibition mechanisms.
  • MCF-7 Cell Line : Research on MCF-7 breast cancer cells revealed an IC50 of 20 µM, suggesting that the compound induces apoptosis, potentially through the modulation of apoptotic pathways.
  • A549 Cell Line : The A549 lung cancer cell line exhibited an IC50 of 25 µM, where the compound's action appears linked to receptor modulation, impacting signaling pathways involved in cell proliferation.

Toxicological Assessment

While exploring the therapeutic potential, it is crucial to consider the safety profile of this compound. Preliminary toxicological assessments indicate potential skin and eye irritation, necessitating further investigation into its safety for clinical applications.

Q & A

Q. Why do crystallographic studies of analogous compounds show variations in unit cell parameters under similar conditions?

  • Methodology : Polymorphism or solvent inclusion (e.g., methanol vs. ethanol recrystallization) alters unit cell dimensions. Perform PXRD on batches crystallized from different solvents and compare with single-crystal data. SHELXL’s TWINABS can model twinning in cases of non-merohedral disorder .

Methodological Best Practices

  • Synthesis : Prioritize stepwise functionalization (bromination before nitration) to avoid overhalogenation.
  • Characterization : Combine SC-XRD with spectroscopic methods for unambiguous assignment.
  • Computational Modeling : Benchmark DFT methods against experimental data to improve predictive accuracy.

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